molecular formula C16H19N3O3S B3019777 N-(5-methylisoxazol-3-yl)-1-(4-methylthiophene-2-carbonyl)piperidine-4-carboxamide CAS No. 1251548-37-4

N-(5-methylisoxazol-3-yl)-1-(4-methylthiophene-2-carbonyl)piperidine-4-carboxamide

Cat. No. B3019777
CAS RN: 1251548-37-4
M. Wt: 333.41
InChI Key: XGOLKMTWXBMTKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of novel piperidine carboxamide derivatives has been a subject of interest due to their potential biological activities. In one study, a series of 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides were synthesized, targeting the D1 protease in plants. The synthesis involved a four-step procedure, starting with isoxazole ring formation, followed by α-bromination, thiazole ring formation, and finally, the attachment of the carboxamide or thiocarboxamide group . Another research effort focused on the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, which were prepared as novel heterocyclic amino acids. The synthesis began with the conversion of piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reactions to yield the target compounds .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques. For the piperidyl carboxamides and thiocarboxamides, the structure was identified by homology modeling and virtual screening . In the case of the novel heterocyclic amino acids, the structures were confirmed by 1H-, 13C-, and 15N-NMR spectroscopy, along with HRMS investigation . Additionally, stereochemical investigations of diastereomeric N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides were conducted using NMR spectroscopy, including 1D and 2D techniques, to assign configurations of stereogenic centers .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by their complexity and specificity. For instance, the reductive ring opening of isoxazolidine moieties in chromano-piperidine-fused isoxazolidines led to novel compounds through NO bond cleavage and tandem intramolecular rearrangements . Moreover, the synthesis of antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides involved SAR-guided optimization and demonstrated the ability of these compounds to act as tubulin inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their biological activities. The herbicidal activity tests of the synthesized piperidyl carboxamides and thiocarboxamides showed moderate to good activities, with one compound exhibiting competitive inhibition against the native spinach D1 protease . The antiproliferative properties of the 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides were confirmed through biochemical assays, indicating their role as tubulin inhibitors . The diastereoisomers of the thiazolidine derivatives were resolved using HPLC with a chiral stationary phase, highlighting the importance of stereochemistry in the biological function of these molecules .

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylthiophene-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-10-7-13(23-9-10)16(21)19-5-3-12(4-6-19)15(20)17-14-8-11(2)22-18-14/h7-9,12H,3-6H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOLKMTWXBMTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=CC(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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